Methyl (2S)-3-[4-(tert-butoxy)phenyl]-2-acetamidopropanoate
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Overview
Description
Methyl (2S)-3-[4-(tert-butoxy)phenyl]-2-acetamidopropanoate is a synthetic organic compound characterized by the presence of a tert-butoxy group, a phenyl ring, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-[4-(tert-butoxy)phenyl]-2-acetamidopropanoate typically involves the following steps:
Formation of the tert-butoxy group: This can be achieved through the reaction of tert-butyl alcohol with an appropriate acid chloride or anhydride under basic conditions.
Introduction of the phenyl ring: The phenyl ring can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative and a Lewis acid catalyst.
Acetamidation: The acetamido group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-[4-(tert-butoxy)phenyl]-2-acetamidopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the ester moiety using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl (2S)-3-[4-(tert-butoxy)phenyl]-2-acetamidopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-3-[4-(tert-butoxy)phenyl]-2-acetamidopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group may influence the compound’s binding affinity and specificity, while the acetamido group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-3-[4-(tert-butyl)phenyl]-2-acetamidopropanoate: Lacks the tert-butoxy group, which may affect its reactivity and applications.
Methyl (2S)-3-[4-(methoxy)phenyl]-2-acetamidopropanoate:
Uniqueness
Methyl (2S)-3-[4-(tert-butoxy)phenyl]-2-acetamidopropanoate is unique due to the presence of the tert-butoxy group, which imparts steric hindrance and influences the compound’s reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11(18)17-14(15(19)20-5)10-12-6-8-13(9-7-12)21-16(2,3)4/h6-9,14H,10H2,1-5H3,(H,17,18)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCVSUMSHYGSRQ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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